

Application Note: Quantification of Lactiflorasyne in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Lactiflorasyne	
Cat. No.:	B1674230	Get Quote

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Lactiflorasyne** in human plasma. **Lactiflorasyne** is a novel therapeutic agent under investigation for its potential immunomodulatory effects. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic and pharmacodynamic studies in a clinical research setting.

Introduction

Lactiflorasyne is a novel synthetic small molecule that has shown promising immunomodulatory activity in preclinical studies. It is hypothesized to exert its effects through the modulation of the Toll-Like Receptor 4 (TLR4) signaling pathway, a key component of the innate immune system.[1][2][3] To support the clinical development of Lactiflorasyne, a reliable and high-throughput bioanalytical method is required for the accurate measurement of its concentration in biological matrices. LC-MS/MS offers high sensitivity and selectivity, making it the technology of choice for quantifying drug candidates in complex biological fluids like plasma.[4][5][6] This application note presents a fully validated LC-MS/MS method for the determination of Lactiflorasyne in human plasma.



Experimental Protocols Materials and Reagents

- Lactiflorasyne reference standard (≥99% purity)
- Lactiflorasyne-d4 (internal standard, IS) (≥99% purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- · Water, ultrapure
- Human plasma (K2-EDTA)

Sample Preparation

- Thaw human plasma samples and standards at room temperature.
- · Vortex the samples to ensure homogeneity.
- To 50 μL of plasma in a 1.5 mL microcentrifuge tube, add 10 μL of internal standard working solution (Lactiflorasyne-d4, 100 ng/mL in methanol).
- Vortex for 5 seconds.
- Add 150 μL of acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to a 96-well plate.
- Inject 5 μL into the LC-MS/MS system.



LC-MS/MS Conditions

Liquid Chromatography (LC)

- System: A high-performance liquid chromatography system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).[7]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[7][8]
- Gradient:
 - o 0-0.5 min: 5% B
 - o 0.5-2.5 min: 5-95% B
 - 2.5-3.0 min: 95% B
 - o 3.1-4.0 min: 5% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.[8]
- Injection Volume: 5 μL.

Mass Spectrometry (MS)

- System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Lactiflorasyne: m/z 350.2 -> 218.1 (Quantifier), 350.2 -> 176.2 (Qualifier)
 - Lactiflorasyne-d4 (IS): m/z 354.2 -> 222.1



• Ion Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

• Collision Energy: Optimized for each transition.

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve Parameters

Analyte	Calibration Range (ng/mL)	R²	Weighting
Lactiflorasyne	0.1 - 100	>0.995	1/x²

Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV, n=6)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV, n=18)	Inter-day Accuracy (%Bias)
LLOQ	0.1	8.5	-3.2	10.2	-1.8
Low	0.3	6.1	1.5	7.8	2.3
Mid	10	4.2	-0.8	5.5	-0.5
High	80	3.8	2.1	4.9	1.7

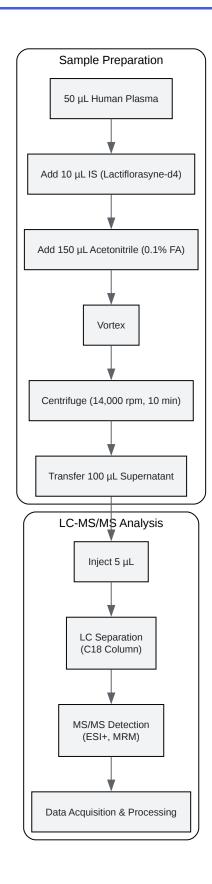


Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Low	0.3	92.1	98.5
High	80	95.3	101.2

Visualizations Experimental Workflow



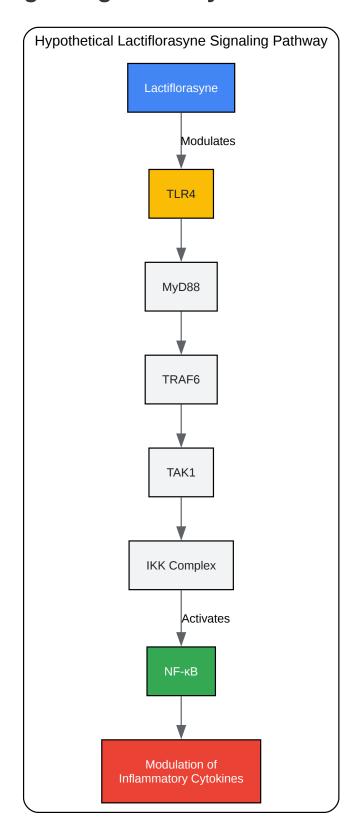


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Caption: Experimental workflow for the quantification of Lactiflorasyne in human plasma.



Hypothetical Signaling Pathway of Lactiflorasyne



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Caption: Proposed mechanism of action of Lactiflorasyne via the TLR4 signaling pathway.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of **Lactiflorasyne** in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in support of clinical drug development. The method demonstrates excellent sensitivity, accuracy, and precision, meeting the requirements for bioanalytical method validation.

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